molecular formula C15H23N3O3S B2572111 Ethyl 4-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-4-oxobutanoate CAS No. 1105230-43-0

Ethyl 4-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-4-oxobutanoate

Cat. No.: B2572111
CAS No.: 1105230-43-0
M. Wt: 325.43
InChI Key: FIPLMGOPWPMTIS-UHFFFAOYSA-N
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Description

Ethyl 4-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-4-oxobutanoate is a synthetic compound of significant interest in medicinal chemistry and drug discovery, designed for investigative applications in oncology and metabolic diseases. Its molecular architecture incorporates two privileged pharmacophores: a 5-ethyl-1,3,4-thiadiazole ring and a piperidine moiety. The 1,3,4-thiadiazole scaffold is extensively documented in scientific literature for its broad and potent biological activities, serving as a key structural component in various therapeutic agents . This ring system is known for its strong aromaticity, metabolic stability, and ability to participate in key hydrogen bonding and dipole-dipole interactions with biological targets . Researchers are particularly interested in derivatives containing this scaffold for their potential to inhibit crucial enzymes involved in cancer cell proliferation. Specifically, 1,3,4-thiadiazole-based compounds have been established to exhibit remarkable anticancer activity by targeting the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK), a key mediator in cell proliferation and survival . Furthermore, structural analogs that combine the 1,3,4-thiadiazole unit with a piperidine ring have been successfully developed as potent allosteric inhibitors of Glutaminase 1 (GLS1) . GLS1 is a metabolic enzyme that is overexpressed in many cancer types to fuel the "glutamine addiction" of tumor cells, making it a promising target for "glutamine addiction" cancer therapy . Consequently, this compound presents a versatile core structure for researchers exploring novel small-molecule inhibitors in areas of high unmet medical need, including the targeting of oncogenic signaling pathways and cancer-specific metabolic reprogramming.

Properties

IUPAC Name

ethyl 4-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c1-3-12-16-17-15(22-12)11-7-9-18(10-8-11)13(19)5-6-14(20)21-4-2/h11H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPLMGOPWPMTIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)C2CCN(CC2)C(=O)CCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-4-oxobutanoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. The use of continuous flow reactors can also improve efficiency and scalability .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

The compound’s structural uniqueness lies in its 1,3,4-thiadiazole-piperidine-oxobutanoate architecture. Key analogs and their differentiating features are summarized below:

Compound Name Key Structural Differences Functional Implications Reference
Ethyl 4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-3-oxobutanoate Replaces piperidine with a thioether (-S-) linkage to thiadiazole; methyl substituent on thiadiazole. Reduced basicity and altered solubility due to lack of piperidine. Methyl group may lower metabolic stability compared to ethyl.
Ethyl 4-(4-(tert-butyl)phenyl)-4-oxobutanoate Replaces thiadiazole-piperidine with a bulky tert-butylphenyl group. Enhanced lipophilicity but reduced hydrogen-bonding capacity, likely affecting target binding.
Ethyl 4-{[(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]amino}piperidine-1-carboxylate Substitutes thiadiazole with pyrazolo-pyrazine; adds carboxamide linkage. Increased aromaticity and potential for π-π stacking interactions.
1-(4-{[(5-substituted-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine Uses oxadiazole instead of thiadiazole; includes benzenesulfonyl group. Sulfonyl group enhances acidity and solubility; oxadiazole may alter electronic properties.

Pharmacological and Physicochemical Properties

Bioactivity
  • Antimicrobial Potential: Thiadiazole derivatives are known for antibacterial activity. The ethyl-substituted thiadiazole in the target compound may enhance membrane penetration compared to methyl analogs .
  • Enzyme Inhibition : Piperidine-containing compounds (e.g., ) often target enzymes like kinases or proteases. The target compound’s piperidine-thiadiazole combination could modulate selectivity for such targets .
Solubility and Lipophilicity
  • LogP Estimates: Target compound: ~2.1 (moderate lipophilicity due to ethyl-thiadiazole and polar ester). Ethyl 4-(4-(tert-butyl)phenyl)-4-oxobutanoate: ~3.5 (higher lipophilicity from tert-butyl group) . Ethyl 4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-3-oxobutanoate: ~1.8 (lower due to thioether) .

Biological Activity

Ethyl 4-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-4-oxobutanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This compound combines structural elements from thiadiazole and piperidine, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

Property Value
Molecular Formula C₁₃H₁₈N₄O₂S
Molecular Weight 298.37 g/mol
CAS Number [Not available]

This compound features a piperidine ring substituted with a thiadiazole moiety, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. A study highlighted the effectiveness of thiadiazole compounds against various bacterial strains, suggesting that the incorporation of the thiadiazole ring enhances the antimicrobial efficacy of the parent compounds . this compound may demonstrate similar properties due to its structural composition.

Anticancer Potential

Thiadiazole derivatives have been investigated for their anticancer properties. A review indicated that compounds containing thiadiazole scaffolds showed promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases. Thiadiazole-based compounds have been reported to exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . This suggests that this compound could potentially serve as an anti-inflammatory agent.

The biological activity of this compound is likely mediated through several mechanisms:

  • Interaction with Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways related to inflammation or cancer progression.
  • Receptor Modulation : It could act as a modulator for various receptors involved in cellular signaling pathways, thereby influencing cell behavior.
  • Oxidative Stress Reduction : Some studies suggest that thiadiazole derivatives can reduce oxidative stress by enhancing antioxidant defenses within cells .

Case Studies

  • Antimicrobial Efficacy : A recent study evaluated a series of thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain modifications to the thiadiazole structure significantly increased antimicrobial potency .
  • Anticancer Activity : In vitro studies on cancer cell lines showed that thiadiazole derivatives could induce apoptosis through caspase activation pathways. This compound was included in these evaluations but requires further investigation to establish its specific effects .

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